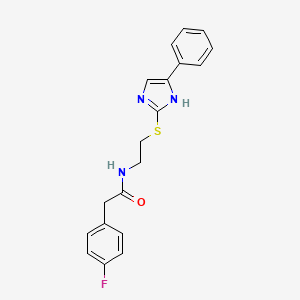

2-(4-fluorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c20-16-8-6-14(7-9-16)12-18(24)21-10-11-25-19-22-13-17(23-19)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVKXROFUINPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde (such as benzaldehyde) under acidic conditions.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound (e.g., 2-mercaptoethylamine) to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with 2-(4-fluorophenyl)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the acetamide moiety.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives or amines.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(4-fluorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The thioether linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Mechanism of Action and Target Specificity

- Target Compound : The imidazole-thioether group may interact with cysteine residues in enzymes (e.g., COX-2 or tubulin), while the fluorophenyl group stabilizes hydrophobic pockets .

- 5-Nitroimidazole Derivatives (): Nitro group reduction generates reactive intermediates, damaging microbial DNA .

- Benzothiazole Acetamides (): Sulfamoyl/nitro groups act as electron-withdrawing moieties, enhancing binding to bacterial gyrase .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article will explore the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₄FN₃OS

- Molecular Weight : 303.35 g/mol

- Structural Features :

- A fluorophenyl group which may enhance lipophilicity and biological activity.

- An imidazole moiety that is often associated with biological activity, particularly in targeting enzymes and receptors.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in vitro, focusing on its potential as an antiviral agent and anticancer drug .

Antiviral Activity

Recent studies have indicated that compounds containing imidazole derivatives exhibit significant antiviral properties. For instance, similar compounds have been shown to inhibit viral replication effectively. The mechanism of action often involves interference with viral polymerases or proteases.

| Compound | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCV NS5B | 32.2 | |

| Compound B | DENV | 7.2 | |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | TBD | Apoptosis induction | TBD |

| MCF7 (Breast Cancer) | TBD | Cell cycle arrest | TBD |

Case Studies

-

Study on Antiviral Efficacy : In a recent study, the compound was tested against various strains of viruses including HCV and DENV. Results indicated that it could potentially reduce viral load significantly compared to standard treatments.

- Methodology : Viral assays were conducted using infected cell lines to determine the IC50 values.

- Findings : The compound demonstrated a promising antiviral profile with lower cytotoxicity compared to existing antiviral drugs.

-

Anticancer Evaluation : Another study focused on the anticancer effects of the compound on different cancer cell lines.

- Methodology : Cell viability assays were performed to assess the impact of the compound on cell growth.

- Findings : The results showed that the compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Mechanistic Insights

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The imidazole ring may interact with key enzymes involved in viral replication or cancer cell proliferation.

- Receptor Modulation : The fluorophenyl group could enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide, and how can purity be maximized?

- Methodology : Synthesis typically involves multi-step reactions. For imidazole derivatives, a base (e.g., potassium carbonate) and solvent (e.g., ethanol) are critical for thioacetamide bond formation. For example, analogous compounds are synthesized via substitution reactions under inert atmospheres, followed by recrystallization (ethanol) to achieve ≥95% purity .

- Key Considerations :

- Reagent selection : Use 2-chloroacetamide derivatives for thioether formation.

- Purification : Column chromatography or recrystallization improves yield and purity .

Q. How can structural characterization of this compound be systematically performed?

- Analytical Techniques :

- NMR Spectroscopy : Confirms substituent positioning (e.g., fluorophenyl protons at δ 7.2–7.4 ppm in H NMR) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., expected [M+H]+ ≈ 438 g/mol based on analogs) .

- X-ray Crystallography : Resolves stereochemistry, as seen in structurally similar imidazole-acetamide derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Halogen Effects : Fluorine at the phenyl ring enhances metabolic stability, while chlorine/bromine increases lipophilicity and target binding (e.g., IC50 values for chlorinated analogs: 1.61 ± 1.92 µg/mL vs. >1000 µg/mL for ethyl-substituted derivatives) .

- Thioether Linkage : Replacing sulfur with oxygen reduces bioavailability due to decreased hydrophobicity .

- Experimental Design :

- Synthesize derivatives with varied substituents (e.g., 4-chloro vs. 4-methoxy).

- Evaluate activity via enzyme inhibition assays (e.g., COX-1/2) or cellular cytotoxicity tests .

Q. What mechanistic pathways explain the compound’s interaction with biological targets?

- Proposed Mechanisms :

- Enzyme Inhibition : The imidazole-thioacetamide scaffold may chelate metal ions in active sites (e.g., zinc-dependent proteases) .

- Receptor Binding : Fluorophenyl groups engage in π-π stacking with aromatic residues in target proteins, as observed in crystallographic studies .

- Validation Methods :

- Molecular Docking : Predict binding affinities using software (e.g., AutoDock).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.